molecular formula C25H23FN2O4 B7707927 N-(2,4-dimethoxyphenyl)-1-(4-fluorobenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide

N-(2,4-dimethoxyphenyl)-1-(4-fluorobenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide

Cat. No.: B7707927
M. Wt: 434.5 g/mol
InChI Key: HRMGPUQHBQJAKP-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-1-(4-fluorobenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a tetrahydroquinoline core, a fluorobenzoyl group, and a dimethoxyphenyl moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of N-(2,4-dimethoxyphenyl)-1-(4-fluorobenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the tetrahydroquinoline core: This can be achieved through a Povarov reaction, which involves the cycloaddition of an aniline derivative, an aldehyde, and an alkene.

    Introduction of the fluorobenzoyl group: This step often involves the acylation of the tetrahydroquinoline core using 4-fluorobenzoyl chloride in the presence of a base such as pyridine.

    Attachment of the dimethoxyphenyl moiety: This can be done through a nucleophilic substitution reaction where the dimethoxyphenyl group is introduced using a suitable reagent like 2,4-dimethoxyphenylamine.

Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

N-(2,4-dimethoxyphenyl)-1-(4-fluorobenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the carbonyl group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can occur at the fluorobenzoyl group, where the fluorine atom can be replaced by other nucleophiles like amines or thiols.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), bases (e.g., sodium hydroxide, potassium carbonate), and catalysts (e.g., palladium, platinum).

Scientific Research Applications

N-(2,4-dimethoxyphenyl)-1-(4-fluorobenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: This compound has shown potential as a bioactive molecule with applications in studying enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and neurological disorders.

    Industry: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-1-(4-fluorobenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound’s effects are mediated through pathways such as:

    Enzyme inhibition: It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor modulation: It may act as an agonist or antagonist at various receptor sites, influencing cellular signaling pathways.

    Ion channel regulation: The compound can modulate ion channel activity, affecting ion flow across cell membranes and altering cellular excitability.

Comparison with Similar Compounds

N-(2,4-dimethoxyphenyl)-1-(4-fluorobenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide can be compared with other quinoline derivatives, such as:

    Chloroquine: Known for its antimalarial properties, chloroquine has a simpler structure and different pharmacological effects.

    Quinidine: Used as an antiarrhythmic agent, quinidine has a distinct mechanism of action and therapeutic application.

    Camptothecin: A natural product with anticancer activity, camptothecin shares the quinoline core but has additional lactone and hydroxyl groups.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-1-(4-fluorobenzoyl)-3,4-dihydro-2H-quinoline-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23FN2O4/c1-31-20-10-11-21(23(15-20)32-2)27-24(29)18-7-12-22-17(14-18)4-3-13-28(22)25(30)16-5-8-19(26)9-6-16/h5-12,14-15H,3-4,13H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRMGPUQHBQJAKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=C(C=C4)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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